An In-Depth Technical Guide to 6-Hydroxyazepan-2-one: Core Properties and Scientific Insights
An In-Depth Technical Guide to 6-Hydroxyazepan-2-one: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 6-Hydroxyazepan-2-one, a hydroxylated derivative of the industrially significant monomer, ε-caprolactam. While ε-caprolactam is a well-studied precursor to Nylon-6, its functionalized derivatives, such as 6-Hydroxyazepan-2-one, represent a frontier in materials science and pharmaceutical development. This document synthesizes the available technical information, offering insights into its synthesis, characterization, and potential applications, with a focus on providing a foundational understanding for researchers in the field.
Molecular Identity and Physicochemical Characteristics
6-Hydroxyazepan-2-one, also known as 6-hydroxy-ε-caprolactam, is a lactam bearing a hydroxyl group at the 6-position of the seven-membered ring. This seemingly simple modification introduces a chiral center and significantly alters the molecule's polarity and reactivity compared to its parent compound, ε-caprolactam.
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | - |
| Molecular Weight | 129.16 g/mol | - |
| CAS Number | 1292369-55-1 | - |
| Canonical SMILES | C1CC(CNC(=O)C1)O | - |
| InChI Key | Not readily available | - |
Note: While a CAS number has been assigned, publicly available, experimentally determined physicochemical data such as melting point, boiling point, and specific solubility values remain limited. Researchers should consider experimental determination of these properties for their specific applications.
Synthesis and Purification Strategies
The introduction of a hydroxyl group onto the caprolactam ring requires targeted synthetic approaches. While numerous methods exist for the synthesis of ε-caprolactam itself, the synthesis of its hydroxylated derivatives is less commonly documented.[1][2] The primary strategies revolve around the cyclization of a functionalized linear precursor or the direct oxidation of the caprolactam ring.
Conceptual Synthesis Pathway: Cyclization of 6-Hydroxycaproamide
A promising route to 6-Hydroxyazepan-2-one involves the dehydration and cyclization of 6-hydroxycaproamide.[3] This precursor can potentially be derived from biomass, offering a sustainable route to this functionalized monomer.[3]
Figure 1: Conceptual synthesis of 6-Hydroxyazepan-2-one.
Experimental Protocol: Catalytic Cyclization of 6-Hydroxycaproamide
The following is a generalized protocol based on the synthesis of ε-caprolactam from 6-hydroxycaproamide, which can be adapted for the synthesis of 6-Hydroxyazepan-2-one.[3]
-
Catalyst Preparation: Prepare a bimetallic catalyst, such as Ru-Co/TiO₂, via an impregnation method.
-
Reaction Setup: In a high-pressure autoclave, combine 6-hydroxycaproamide, the prepared catalyst, and a suitable solvent system (e.g., a mixture of 1,4-dioxane and aqueous ammonia).
-
Reaction Conditions: Pressurize the reactor with an inert gas (e.g., N₂) to approximately 1 MPa. Heat the mixture to a temperature of around 250°C.
-
Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product over time using appropriate analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, cool the reactor and filter to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by techniques such as fractional distillation or column chromatography.
Causality Behind Experimental Choices: The use of a bimetallic catalyst is crucial for promoting both the dehydration of the hydroxyl group and the subsequent intramolecular cyclization to form the lactam. The choice of solvent and the presence of ammonia can influence the reaction equilibrium and prevent side reactions. High temperature and pressure are often necessary to overcome the activation energy for the cyclization reaction.
Spectroscopic and Chromatographic Characterization
Accurate characterization is paramount for confirming the identity and purity of 6-Hydroxyazepan-2-one. A combination of spectroscopic and chromatographic techniques should be employed.
Expected Spectroscopic Signatures
While specific, experimentally verified spectra for 6-Hydroxyazepan-2-one are not widely available in the public domain, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the methylene protons of the azepane ring. A distinct signal for the proton attached to the hydroxyl-bearing carbon (C6) would likely appear at a downfield chemical shift. The N-H proton of the lactam will present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the lactam will be the most downfield signal (typically >170 ppm). The carbon bearing the hydroxyl group (C6) will also be shifted downfield compared to the other methylene carbons in the ring.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the following key absorption bands:
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A broad O-H stretching band around 3300-3500 cm⁻¹.
-
An N-H stretching band of the amide group, also in the region of 3200-3400 cm⁻¹.
-
A strong C=O stretching band of the lactam carbonyl group, typically around 1650 cm⁻¹.
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C-H stretching bands of the methylene groups in the 2850-2960 cm⁻¹ region.
-
A C-O stretching band for the secondary alcohol, expected around 1050-1150 cm⁻¹.
Figure 2: Predicted key IR absorptions for 6-Hydroxyazepan-2-one.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 129. Key fragmentation patterns would include the loss of a water molecule (M-18) from the hydroxyl group and cleavage of the azepane ring.
Potential Applications in Drug Development and Materials Science
The introduction of a hydroxyl group provides a handle for further chemical modification, making 6-Hydroxyazepan-2-one a potentially valuable building block in several fields.
Pharmaceutical and Medicinal Chemistry
Lactam-containing structures are prevalent in a wide range of biologically active compounds and pharmaceuticals.[4][5] The hydroxyl group of 6-Hydroxyazepan-2-one can serve as a point for derivatization to create libraries of compounds for pharmacological screening. Potential therapeutic areas where derivatives of this scaffold could be explored include:
-
Antimicrobial Agents: The lactam ring is a core feature of many antibiotics.
-
Enzyme Inhibitors: The rigid, cyclic structure can be a good starting point for designing inhibitors that fit into the active sites of enzymes.[4]
-
CNS-Active Agents: Many centrally active drugs contain cyclic amide structures.
Figure 3: Workflow for drug discovery using 6-Hydroxyazepan-2-one.
Polymer and Materials Science
The hydroxyl group can be used to initiate ring-opening polymerization or to create copolymers with unique properties. This could lead to the development of novel polyamides with enhanced hydrophilicity, biodegradability, or sites for post-polymerization modification.
Safety and Handling
Conclusion and Future Outlook
6-Hydroxyazepan-2-one is a functionalized lactam with significant potential as a building block in both pharmaceutical and materials science research. While a comprehensive experimental dataset for this compound is not yet widely available, this guide provides a foundational understanding of its core properties based on its chemical structure and the behavior of related compounds. Further research into efficient and scalable synthesis, detailed characterization, and exploration of its biological activities and material properties is warranted to fully unlock the potential of this versatile molecule.
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